
1-(3,5-Dichlorophenyl)-3-ethylidenepyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dichlorophenyl)-3-ethylidenepyrrolidine-2,5-dione is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a 3,5-dichlorophenyl group and an ethylidene group
Preparation Methods
The synthesis of 1-(3,5-Dichlorophenyl)-3-ethylidenepyrrolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichlorobenzaldehyde and pyrrolidine-2,5-dione.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(3,5-Dichlorophenyl)-3-ethylidenepyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ethylidene group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3,5-dichlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)-3-ethylidenepyrrolidine-2,5-dione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(3,5-Dichlorophenyl)-3-ethylidenepyrrolidine-2,5-dione can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
63233-42-1 |
|---|---|
Molecular Formula |
C12H9Cl2NO2 |
Molecular Weight |
270.11 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-3-ethylidenepyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H9Cl2NO2/c1-2-7-3-11(16)15(12(7)17)10-5-8(13)4-9(14)6-10/h2,4-6H,3H2,1H3 |
InChI Key |
RIXRJUFOXVDFKM-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


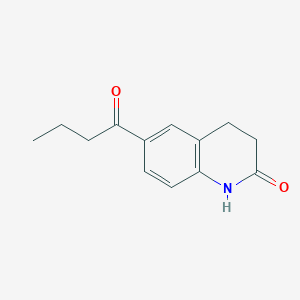
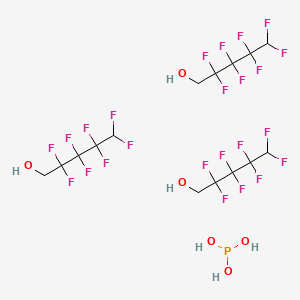


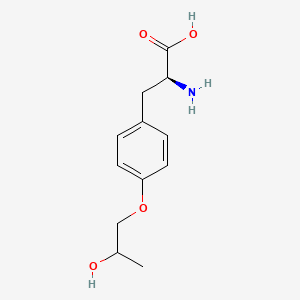

![N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide](/img/structure/B14493753.png)
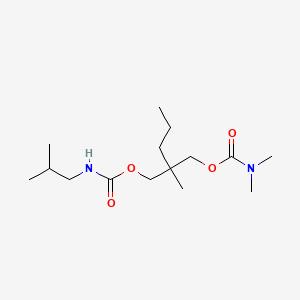
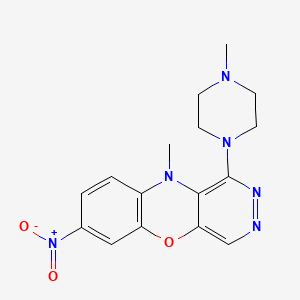
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14493768.png)

![2-(Ethylsulfanyl)cyclohepta[d]imidazole](/img/structure/B14493791.png)
![2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole](/img/structure/B14493803.png)
![[2-({2-[(Piperidin-1-yl)methyl]phenyl}sulfanyl)phenyl]methanol](/img/structure/B14493813.png)
